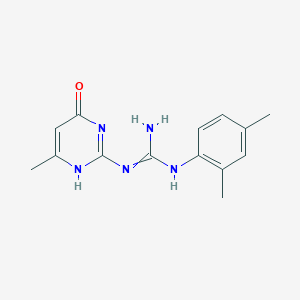
1-(2,4-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine, also known as [compound name], is a chemical compound with significant importance in various scientific fields. It is known for its unique properties and applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine involves several steps, including [specific reactions and conditions]. The process typically starts with [starting materials] and proceeds through [intermediate steps] to yield the final product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using [specific industrial methods]. These methods often involve [large-scale reactions], [continuous flow processes], and [advanced purification techniques] to produce the compound in large quantities while maintaining quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into [oxidized products].
Reduction: Reducing agents can transform this compound into [reduced products].
Substitution: this compound can participate in substitution reactions, where [specific groups] are replaced by [other groups].
Common Reagents and Conditions
The common reagents used in these reactions include [oxidizing agents], [reducing agents], and [substituting agents]. The reaction conditions, such as solvent, temperature, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include [specific products], which have their own unique properties and applications.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a [reagent/catalyst] in various chemical reactions and processes.
Biology: this compound plays a role in [biological studies], including [specific applications].
Medicine: The compound is investigated for its potential therapeutic effects in [specific diseases/conditions].
Industry: this compound is utilized in [industrial processes], such as [specific applications].
Wirkmechanismus
The mechanism of action of 1-(2,4-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine involves [specific molecular targets and pathways]. It interacts with [target molecules] and modulates [biological processes], leading to [specific effects]. The detailed pathways include [specific steps and interactions].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(2,4-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine include [list of compounds]. These compounds share [specific structural features] but differ in [unique properties].
Highlighting Uniqueness
This compound stands out due to its [unique properties], such as [specific characteristics]. These features make it particularly valuable in [specific applications], distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-8-4-5-11(9(2)6-8)17-13(15)19-14-16-10(3)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVFROXGWUYYDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=O)C=C(N2)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=O)C=C(N2)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














